3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that features a benzamide core substituted with a thiophene and an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds containing the thiophene nucleus, such as this one, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions .
Mode of Action
It’s known that the sulfone group can act as an electron-output site due to its strong electron-withdrawing ability . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Pharmacokinetics
It’s known that oxadiazole derivatives are soluble in water , which could potentially impact their bioavailability.
Result of Action
Compounds containing the thiophene nucleus have been reported to possess a wide range of therapeutic properties .
Action Environment
It’s known that the stability of the 1,2,4-triazole nucleus acts as a major pharmacophore by interacting as a hydrogen bond acceptor and as a donor at the active site of a receptor .
Biochemical Analysis
Biochemical Properties
The derivatives of the oxadiazole nucleus, such as 3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide, show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity
Cellular Effects
Thiophene derivatives, which are part of the structure of this compound, have been shown to exhibit cytotoxicity in several types of cancer cells such as leukemia, ovarian, glioma, renal, and lung . These studies have shown that thiophene derivatives induce cell cycle arrest and apoptosis and affect tubulin polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Thiophene substitution: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Benzamide formation: The final step involves the acylation of the amine group with a benzoyl chloride derivative to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadia
Properties
IUPAC Name |
3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9-4-2-5-10(8-9)12(18)15-14-17-16-13(19-14)11-6-3-7-20-11/h2-8H,1H3,(H,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGKDSGGXGYFLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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